META060
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
META-060; META060; META 060 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Meta060
Modulation of Inflammatory Signal Transduction Pathways
Inflammatory responses are orchestrated by complex signal transduction cascades. META060 has been shown to interfere with these pathways, leading to a reduction in pro-inflammatory mediator production. researchgate.netnih.govnih.govjeffreybland.complos.orgresearchgate.net A primary target of this compound's action is the NF-κB pathway, a critical regulator of inflammatory gene expression. researchgate.netnih.govnih.govjeffreybland.complos.orgresearchgate.netresearchgate.netwindows.net
Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway Activation
Activation of the NF-κB pathway is a pivotal event in initiating and perpetuating inflammatory responses. This compound has been demonstrated to inhibit NF-κB activation. researchgate.netnih.govnih.govjeffreybland.complos.orgresearchgate.netresearchgate.netwindows.net This inhibition contributes to the suppression of downstream inflammatory markers. nih.govnih.govjeffreybland.com Studies using LPS-stimulated RAW 264.7 macrophages have shown that this compound dose-dependently inhibits NF-κB activation. nih.govresearchgate.net
The NF-κB pathway is regulated by a series of upstream kinases that, upon activation, lead to the translocation of NF-κB into the nucleus and subsequent gene transcription. This compound has been found to inhibit the activity of several of these crucial upstream kinases. researchgate.netnih.govnih.govjeffreybland.comresearchgate.netresearchgate.net
Bruton's Tyrosine Kinase (BTK) is a key enzyme involved in signaling downstream of various immune receptors, including Toll-like receptors (TLRs), which can activate the NF-κB pathway. researchgate.net Research indicates that this compound inhibits the activity of BTK. researchgate.netnih.govjeffreybland.comresearchgate.netresearchgate.net In LPS-stimulated RAW 264.7 macrophages, THIAA (this compound) inhibited BTK activity with an IC50 of 41 µg/mL in cell-free assays. researchgate.netresearchgate.net
Phosphoinositide 3-Kinase (PI3K) is a family of lipid kinases that play a significant role in cell growth, proliferation, differentiation, and survival, as well as inflammation and immunity. The PI3K pathway is upstream of NF-κB activation. nih.govuniv-lorraine.fr this compound has been shown to inhibit multiple isoforms of PI3K. researchgate.netnih.govjeffreybland.comresearchgate.netresearchgate.netuniv-lorraine.frmdpi.com Cell-free assays have provided specific data on the isoform-specific inhibitory effects of THIAA (this compound) on PI3K. researchgate.netresearchgate.netmdpi.com
Table 1: Inhibition of PI3K Isoforms by THIAA (this compound) in Cell-Free Assays
| PI3K Isoform | IC50 (µg/mL) |
| PI3Kβ | 54 |
| PI3Kδ | 15 |
| PI3Kγ | 15 |
Data Source: researchgate.netresearchgate.netmdpi.com
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is involved in various cellular processes, including the regulation of NF-κB activity. researchgate.netnih.govjeffreybland.comresearchgate.netresearchgate.net this compound has been found to inhibit both the alpha and beta isoforms of GSK3. researchgate.netnih.govjeffreybland.comresearchgate.netresearchgate.netmdpi.com In cell-free assays, THIAA (this compound) demonstrated inhibitory effects on GSK3α and GSK3β. researchgate.netresearchgate.netmdpi.com
Table 2: Inhibition of GSK3 Isoforms by THIAA (this compound) in Cell-Free Assays
| GSK3 Isoform | IC50 (µg/mL) |
| GSK3α | 28 |
| GSK3β | 17 |
Data Source: researchgate.netresearchgate.netmdpi.com
Phosphoinositide-Dependent Kinase 1 (PDK1) is a key kinase that acts downstream of PI3K and is involved in activating various AGC kinases, including Akt, which can subsequently influence NF-κB signaling. researchgate.netresearchgate.netuniv-lorraine.frmdpi.comnih.gov Studies have shown that THIAA (this compound) inhibits PDK1 activity. researchgate.netresearchgate.netmdpi.comnih.gov In cell-free assays, the IC50 for PDK1 inhibition by THIAA (this compound) was determined. researchgate.netresearchgate.netmdpi.com
Table 3: Inhibition of PDK1 by THIAA (this compound) in Cell-Free Assays
| Kinase | IC50 (µg/mL) |
| PDK1 | 53 |
This compound, a defined mixture of tetrahydro iso-alpha acids derived from Humulus lupulus L. (hops), has been investigated for its anti-inflammatory properties. nih.govnih.govchem960.comwikipedia.org Research indicates that this compound exerts its effects through the inhibition of multiple kinases involved in inflammatory signaling pathways, particularly the NF-κB pathway, leading to the suppression of various pro-inflammatory mediators. nih.govuni.lunih.govrsc.orgcore.ac.ukthegoodscentscompany.com
Protein Kinase B (PKBβ) Inhibition
Studies have demonstrated that this compound acts as an inhibitor of Protein Kinase B beta (PKBβ), also known as Akt2. In cell-free kinase assays, this compound was found to inhibit PKBβ activity in a dose-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound against PKBβ was determined to be 30 µg/mL. nih.govresearchgate.net This inhibitory effect on PKBβ suggests a potential mechanism by which this compound may influence downstream signaling cascades regulated by this kinase.
Table 1: In Vitro Inhibition of PKBβ by this compound
| Target | Assay Type | IC50 (µg/mL) |
| PKBβ | Cell-free kinase assay | 30 |
Downstream Effects on NF-κB Nuclear Binding and Transcriptional Activity
A significant aspect of this compound's mechanism of action is its inhibitory effect on the Nuclear Factor kappa B (NF-κB) pathway. chem960.comwikipedia.orgnih.govuni.luthegoodscentscompany.comnih.gov this compound has been shown to inhibit NF-κB activation, including its nuclear binding and subsequent transcriptional activity. nih.govuni.lu NF-κB is a critical transcription factor involved in the regulation of numerous pro-inflammatory genes. wikipedia.orgresearchgate.net By inhibiting multiple kinases upstream in the NF-κB signaling cascade, such as PI3K, BTK, and GSK3, this compound effectively suppresses NF-κB activation. nih.govuni.lucore.ac.uk This suppression prevents the translocation of NF-κB subunits (like p50/p65) to the nucleus, thereby inhibiting the transcription of NF-κB-dependent genes. nih.gov Studies using electrophoretic mobility shift assays have confirmed this compound's ability to inhibit LPS-mediated NF-κB binding. uni.lu
Suppression of Pro-inflammatory Mediator Production
The inhibition of key signaling pathways, particularly the NF-κB pathway, by this compound leads to a reduction in the production of several pro-inflammatory mediators. chem960.comnih.govuni.lu
Prostaglandin (B15479496) E2 (PGE2) Formation Attenuation
This compound has been demonstrated to attenuate the formation of Prostaglandin E2 (PGE2), a lipid mediator with significant roles in inflammation. nih.govchem960.comwikipedia.orgnih.govuni.lursc.org In LPS-stimulated RAW 264.7 macrophages, this compound dose-dependently decreased PGE2 production. nih.govuni.lu This reduction in PGE2 levels is associated with the inhibition of cyclooxygenase-2 (COX-2) protein abundance, which is regulated by the NF-κB pathway. nih.gov Research indicates that this compound inhibits the induction of COX-2 protein rather than directly inhibiting the enzymatic activity of pre-formed COX-2. nih.gov
Table 2: Effect of this compound on PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µg/mL) | PGE2 Production (% of LPS-stimulated control) |
| 1 | Dose-dependent decrease observed nih.govuni.lu |
| 5 | Dose-dependent decrease observed nih.govuni.lu |
| 10 | Dose-dependent decrease observed nih.govuni.lu |
| 20 | Dose-dependent decrease observed nih.govuni.lu |
Note: Specific percentage inhibition values for each concentration were not available in the provided snippets, but studies reported a dose-dependent decrease.
Nitric Oxide (NO) Formation Reduction
Nitric Oxide (NO), another key pro-inflammatory molecule, is also suppressed by this compound. nih.govchem960.comnih.govuni.lu Studies in LPS-stimulated macrophages have shown that this compound decreases NO formation in a dose-dependent manner when added prior to LPS stimulation. nih.govuni.lu The inducible nitric oxide synthase (iNOS), responsible for the production of large amounts of NO during inflammation, is regulated by the NF-κB pathway. nih.govresearchgate.net The reduction in NO formation by this compound is consistent with its inhibitory effects on NF-κB activation. nih.gov
Table 3: Effect of this compound on NO Formation in LPS-Stimulated Macrophages
| This compound Concentration (µg/mL) | NO Formation (% of LPS-stimulated control) |
| 1 | Dose-dependent decrease observed nih.govuni.lu |
| 5 | Dose-dependent decrease observed nih.govuni.lu |
| 10 | Dose-dependent decrease observed nih.govuni.lu |
| 20 | Dose-dependent decrease observed nih.govuni.lu |
Note: Specific percentage inhibition values for each concentration were not available in the provided snippets, but studies reported a dose-dependent decrease.
Tumor Necrosis Factor-alpha (TNF-α) Production Attenuation
This compound has been shown to attenuate the production of Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. nih.govnih.govchem960.comnih.govuni.lu Studies using isolated peripheral blood mononuclear cells (PBMCs) stimulated with LPS demonstrated that this compound exerted anti-inflammatory activity by reducing TNF-α production. nih.govnih.govuni.lu Similarly, this compound inhibited TNF-α-induced expression of inflammatory mediators in THP-1 monocytes. Furthermore, plasma collected from human subjects who consumed this compound showed anti-inflammatory effects, including the suppression of LPS-stimulated TNF-α production in isolated PBMCs. nih.govnih.govuni.lu
Table 4: Effect of this compound on TNF-α Production
| Cell Type | Stimulus | Effect of this compound |
| Isolated Peripheral Blood Mononuclear Cells | LPS | Attenuation of TNF-α production nih.govnih.govuni.lu |
| THP-1 Monocytes | TNF-α | Inhibition of inflammatory mediators |
Suppression of Pro-inflammatory Mediator Production
Interleukin-6 (IL-6) Production Attenuation
While direct studies specifically detailing this compound's impact on Interleukin-6 (IL-6) production were limited in the available information, research on related hop bitter acids indicates their ability to inhibit LPS-stimulated IL-6 production. citeab.com Given that this compound is associated with hop extracts and has demonstrated attenuation of TNF-alpha-activated inflammation cenmed.comlipidmaps.org, and IL-6 is a prominent pro-inflammatory cytokine involved in inflammatory responses mdpi.comresearchgate.net, these findings suggest a potential, albeit indirectly supported, role for this compound in attenuating IL-6 production within inflammatory contexts.
Regulation of Cyclooxygenase-2 (COX-2) Abundance and Expression (Non-Enzymatic Inhibition)
Similar to its potential effects on IL-6, the regulation of Cyclooxygenase-2 (COX-2) abundance and expression by this compound is supported by research on related compounds. Hop bitter acids have been shown to inhibit the abundance of COX-2 stimulated by lipopolysaccharide (LPS). citeab.com COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation. This suggests that this compound, as a compound related to hop bitter acids, may influence inflammatory pathways by affecting COX-2 levels.
Inhibition of Activator Protein-1 (AP-1)
Research findings directly indicate that this compound inhibits Activator Protein-1 (AP-1) in THP-1 monocytes. cenmed.comlipidmaps.org AP-1 is a transcription factor that plays a crucial role in the expression of various genes involved in inflammatory and immune responses. By inhibiting AP-1, this compound may modulate the downstream effects of inflammatory signals, contributing to its observed anti-inflammatory properties. This mechanism is supported by studies showing this compound attenuates TNF-alpha-activated inflammation and endothelial–monocyte interactions. cenmed.comlipidmaps.org
Interaction with Metabolic Regulatory Pathways
This compound has also been investigated for its effects on metabolic processes, particularly in the context of diet-induced obesity and insulin (B600854) resistance. nih.govuni.lunih.govuwm.edu.plnih.gov
Potential Role of G Protein-Coupled Receptor 120 (GPR120) Activation
Information specifically linking this compound to the activation of G Protein-Coupled Receptor 120 (GPR120) was not found in the available search results. GPR120 is recognized as a receptor for fatty acids that plays a role in anti-inflammatory responses and the secretion of incretin (B1656795) hormones like GLP-1, particularly in enteroendocrine cells and adipocytes. nih.govcuhk.edu.cnfrontiersin.org While hop extracts and this compound have been associated with modulating GLP-1 secretion nih.govuwm.edu.plnih.govnih.govnih.gov, the precise mechanism involving GPR120 activation by this compound was not explicitly detailed in the provided information.
Modulation of Gut Peptide Hormone Secretion (e.g., GLP-1) via Bitter Taste Receptors (T2Rs)
Studies strongly suggest that hop extracts, from which this compound is derived, can modulate the secretion of gut peptide hormones, including glucagon-like peptide-1 (GLP-1), through the activation of bitter taste receptors (T2Rs). nih.govuwm.edu.plnih.govnih.govnih.gov T2Rs are a family of G protein-coupled receptors expressed in various tissues, including enteroendocrine cells in the gut. nih.govnih.govnih.govnih.govcapes.gov.brresearchgate.net Activation of T2Rs by bitter compounds, such as those found in hop extracts, can stimulate the release of hormones like GLP-1, which plays a significant role in glucose homeostasis and appetite regulation. nih.govnih.govnih.govnih.gov This mechanism is considered a potential pathway through which this compound influences metabolic health.
Influence on Lipid Metabolism and Hepatic Steatosis (e.g., PPAR-alpha, PPAR-gamma, JNK pathway)
This compound has demonstrated an influence on lipid metabolism and has shown protective effects against hepatic steatosis in both in vitro and in vivo models researchgate.net. In high-fat diet (HFD)-fed mice, this compound treatment significantly reduced body weight gain and fat mass development, including decreased fat accumulation in visceral, subcutaneous, and gonadal tissues plos.orgresearchgate.netmdpi.comnutraingredients-usa.com. This effect was associated with improved glucose tolerance and normalized insulin sensitivity plos.orgresearchgate.netuniversiteitleiden.nl.
The mechanisms underlying these effects involve the modulation of key metabolic regulators, including Peroxisome Proliferator-Activated Receptors (PPARs) and the JNK pathway researchgate.net. PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism, as well as inflammation frontiersin.orgxiahepublishing.commdpi.com. PPAR-alpha (PPARα) is highly expressed in the liver and is involved in fatty acid transport and oxidation, promoting lipid clearance frontiersin.orgxiahepublishing.com. PPAR-gamma (PPARγ), while highly expressed in adipose tissue and macrophages, is also present in the liver and hepatic steatosis is associated with increased hepatic PPARγ expression xiahepublishing.commdpi.comwjgnet.com.
Research indicates that this compound influences the expression of PPAR-alpha and PPAR-gamma researchgate.net. Specifically, reduced expression of PPAR-gamma and key enzymes involved in lipid synthesis has been observed, alongside increased expression of PPAR-alpha, which is indicative of increased lipid combustion researchgate.net.
The JNK pathway is known to be activated in diet-induced insulin resistance and can negatively regulate PPAR-alpha target gene expression frontiersin.org. Studies on this compound have indicated a reduced activation of the JNK pathway researchgate.net. This reduced JNK activation, coupled with increased PPAR-alpha and decreased PPAR-gamma expression, suggests a multi-faceted mechanism by which this compound influences lipid metabolism and reduces hepatocellular steatosis researchgate.net.
Data from in vitro and in vivo studies illustrate the impact of this compound on markers of lipid metabolism and hepatic steatosis:
| Marker | Effect of this compound Treatment (vs. Control) | Model | Source |
| Body Weight Gain | Significantly Reduced | HFD-fed mice | plos.orgresearchgate.netuniversiteitleiden.nlnutraingredients-usa.com |
| Total Adiposity | Significantly Decreased | HFD-fed mice | mdpi.com |
| Hepatic PPAR-alpha Expression | Increased | in vitro, in vivo | researchgate.net |
| Hepatic PPAR-gamma Expression | Reduced | in vitro, in vivo | researchgate.net |
| Lipid Synthesis Enzymes | Reduced Expression | in vitro, in vivo | researchgate.net |
| JNK Pathway Activation | Reduced | Hepatic cells (in vitro, in vivo) | researchgate.net |
| Hepatocellular Steatosis | Reduced | in vitro, in vivo | researchgate.net |
Effects on Bone and Cartilage Metabolism
This compound has also been investigated for its effects on bone and cartilage metabolism, particularly in the context of inflammatory conditions like rheumatoid arthritis nih.govtno.nlmedkoo.com. Bone metabolic homeostasis is maintained by a balance between bone formation by osteoblasts and bone resorption by osteoclasts ijbs.com. In inflammatory diseases, an imbalance favoring osteoclast activity can lead to bone and cartilage degradation nih.govijbs.com.
Inhibition of Osteoclastogenesis
Osteoclastogenesis, the process by which osteoclasts differentiate from hematopoietic precursors, is a key factor in bone resorption ijbs.com. This compound has been shown to inhibit osteoclastogenesis in vitro nih.govtno.nlmedkoo.com. This inhibition was indicated by a decreased transformation of RAW 264.7 cells into osteoclasts and reduced tartrate-resistant acid phosphatase (TRAP) activity, an enzyme commonly used as a marker for osteoclast activity nih.govmedkoo.com.
The inhibitory effect on osteoclastogenesis is associated with this compound's ability to inhibit multiple protein kinases involved in inflammatory signaling pathways, including spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), phosphatidylinositol 3-kinase (PI3K), and GSK3 nih.govnih.govmedkoo.comresearchgate.net. These kinases play roles in the signaling cascades that regulate osteoclast differentiation and function nih.govresearchgate.net.
Modulation of Matrix Metalloproteinase (MMP-9) Expression
Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix, including collagen and cartilage nih.govnih.gov. MMP-9, also known as gelatinase B, is particularly involved in the degradation of type IV collagen, a major component of basement membranes, and also plays a role in bone destruction nih.govjax.org. Elevated MMP-9 expression and activity are associated with inflammatory conditions and tissue degradation nih.govnih.gov.
This compound has been demonstrated to modulate the expression and activity of matrix metalloproteinase-9 (MMP-9) nih.govnus.edu.sggoogleapis.com. Studies using TNF-α- or LPS-activated monocytic (THP-1) and endothelial cells showed that this compound inhibited MMP-9 protein levels and enzyme activity in a dose-dependent manner nih.govgoogleapis.com. This inhibition of MMP-9 expression and activity contributes to the protective effects of this compound on bone and cartilage degradation observed in models of chronic inflammation nih.govmedkoo.com. The modulation of MMP-9 expression by this compound is, in part, attributed to its inhibition of transcription factors such as NF-κB and AP-1, which are known to regulate MMP-9 gene expression nih.gov.
Research findings on the effects of this compound on bone and cartilage metabolism include:
| Biological Effect | Observation | Model | Source |
| Osteoclastogenesis | Inhibited (decreased transformation of RAW 264.7 cells to osteoclasts) | in vitro (RANKL-treated RAW 264.7 cells) | nih.govmedkoo.com |
| TRAP Activity | Reduced | in vitro (RANKL-treated RAW 264.7 cells) | nih.govmedkoo.com |
| Bone and Cartilage Degradation | Reduced | in vivo (mouse model of rheumatoid arthritis - CIA) | nih.govmedkoo.com |
| MMP-9 Protein Levels | Inhibited (dose-dependent) | in vitro (TNF-α- or LPS-activated THP-1 and HAECs) | nih.govgoogleapis.com |
| MMP-9 Enzyme Activity | Inhibited (dose-dependent) | in vitro (TNF-α- or LPS-activated THP-1 and HAECs) | nih.gov |
Preclinical Pharmacological Profiling and Mechanistic Efficacy
In Vitro Cellular Model Systems
In vitro studies have employed various cell lines and primary cells to investigate the effects of META060 on inflammatory and metabolic pathways researchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comjeffreybland.com.
Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells have demonstrated the anti-inflammatory properties of this compound researchgate.netnih.govresearchgate.netresearchgate.net. This compound dose-dependently inhibited the formation of prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO), as well as the abundance of COX-2 protein researchgate.netnih.govresearchgate.net. It also suppressed NF-κB activation in these cells researchgate.netnih.govresearchgate.netresearchgate.net. Further mechanistic investigations in RAW 264.7 cells indicated that this compound inhibits multiple kinases in the NF-κB signaling pathway, including Bruton's tyrosine kinase (BTK), phosphatidylinositol 3-kinase (PI3K), and GSK3 nih.govresearchgate.netnih.govresearchgate.net. Unlike some anti-inflammatory agents, this compound achieved these effects without directly inhibiting COX-2 enzyme activity researchgate.netresearchgate.net.
Data from studies in LPS-stimulated RAW 264.7 cells show the inhibitory effects of this compound on key inflammatory markers:
| Inflammatory Marker | Effect of this compound |
| Prostaglandin E₂ | Dose-dependent inhibition |
| Nitric Oxide | Dose-dependent inhibition |
| COX-2 Abundance | Dose-dependent inhibition |
| NF-κB Activation | Dose-dependent inhibition |
This compound also inhibited osteoclastogenesis and reduced tartrate-resistant acid phosphatase (TRAP) activity in RANKL-treated RAW 264.7 cells, indicating a potential role in bone degradation-related inflammatory conditions nih.gov.
Research using human monocytic cell lines like THP-1 has shown that this compound can attenuate inflammation activated by TNF-α mdpi.comjeffreybland.com. In TNF-α-activated THP-1 cells, this compound inhibited the expression of inflammatory mediators such as IL-1β, MCP-1, and RANTES mdpi.comjeffreybland.com. It also inhibited the expression and activity of matrix metalloproteinase-9 (MMP-9) mdpi.comjeffreybland.com. Mechanistic studies in THP-1 cells suggested that this compound regulates inflammatory markers through gene regulation by selectively inhibiting NF-κB and AP-1 transcription factors jeffreybland.com.
While the provided search results mention primary human hepatocytes as a valuable model for studying drug metabolism and toxicity, and refer to studies on iso-alpha acids inhibiting hepatic steatosis, there is no specific detailed information found regarding direct investigations of this compound's effects or mechanisms specifically in primary human hepatocytes within the search results cellgs.comanabios.comnih.govixcellsbiotech.comresearchgate.net.
Studies involving human peripheral blood mononuclear cells (PBMCs) have provided insights into the anti-inflammatory effects of this compound ex vivo nih.govresearchgate.netresearchgate.net. PBMCs isolated from subjects after consuming this compound were found to be resistant to LPS-stimulated production of TNFα and IL-6 nih.govresearchgate.netresearchgate.net. This suggests that this compound or its metabolites can exert anti-inflammatory activity systemically, making PBMCs refractory to inflammatory stimuli researchgate.netresearchgate.netresearchgate.net. This ex vivo effect indicates that circulating levels of this compound or its components can modulate immune cell responses researchgate.netnih.govresearchgate.net.
In Vivo Animal Models of Disease
In vivo studies, particularly in models of metabolic dysfunction, have been conducted to evaluate the efficacy of this compound universiteitleiden.nlplos.orgresearchgate.netnih.govmdpi.comnih.gov.
Studies in mice fed a high-fat diet (HFD) have shown that this compound can protect against diet-induced obesity and insulin (B600854) resistance universiteitleiden.nlplos.orgresearchgate.netnih.govmdpi.comnih.gov. Mice receiving HFD supplemented with this compound exhibited significantly lower body weights compared to HFD-fed control mice universiteitleiden.nlresearchgate.netnih.gov. After 14 weeks, this compound-supplemented mice weighed approximately 19% less than control HFD mice universiteitleiden.nl. This reduction in weight gain was associated with significantly lower total body fat and reduced gonadal and subcutaneous white adipose tissue mass universiteitleiden.nl.
| Study Duration (weeks) | Diet Supplementation | Mean Body Weight (g) | % Weight Difference vs. HFD Control |
| 14 | HFD Control | 37.88 ± 0.7 | - |
| 14 | HFD + this compound | 30.58 ± 0.5 | -19% |
This compound supplementation also improved glucose homeostasis and insulin sensitivity in HFD-fed mice universiteitleiden.nlplos.orgresearchgate.netnih.govmdpi.comnih.gov. Oral glucose tolerance tests showed that this compound significantly decreased plasma glucose levels, with a mean AUC that was 20% lower than in HFD-fed mice universiteitleiden.nlmdpi.com. Long-term supplementation with this compound reduced fasting blood glucose and insulin levels universiteitleiden.nlmdpi.com. These effects on glucose tolerance and insulin sensitivity were comparable to those observed with rosiglitazone (B1679542), a known antidiabetic drug universiteitleiden.nlresearchgate.netnih.govmdpi.com.
| Metabolic Parameter | HFD Control | HFD + this compound | P-value |
| Fasting Blood Glucose (mmol/L) | 5.9 ± 0.3 | 4.5 ± 0.3 | < 0.05 |
| Fasting Insulin (ng/mL) | 0.42 ± 0.09 | 0.14 ± 0.05 | < 0.001 |
| OGTT AUC (% vs HFD) | 100% | 80% | < 0.05 |
Furthermore, this compound supplementation in HFD-fed mice was associated with increased metabolic flexibility and an improved carbohydrate-to-fat oxidation ratio universiteitleiden.nlresearchgate.netnih.gov. This compound also reduced HFD-induced metabolic endotoxemia, characterized by lower portal plasma LPS levels plos.orgnih.gov. This was linked to reduced gut permeability and higher intestinal tight junction proteins like Zonula occludens-1 (ZO-1) and occludin plos.orgnih.gov. This compound treatment also modulated plasma cytokine levels, increasing the anti-inflammatory cytokine interleukin-10 and decreasing the pro-inflammatory cytokine granulocyte colony-stimulating factor (G-CSF) plos.orgnih.gov.
| Parameter | HFD Control | HFD + this compound | P-value |
| Portal Plasma LPS Levels | Elevated | Reduced | < 0.05 |
| Intestinal ZO-1 mRNA Levels | Lower | Higher | - |
| Intestinal Occludin mRNA Levels | Lower | Higher | - |
| Plasma IL-10 (pg/ml) | 72.7 ± 3.9 | 106.3 ± 13.2 | 0.07 |
| Plasma G-CSF | Elevated | Decreased | - |
These findings suggest that this compound's beneficial effects on metabolic dysfunction in HFD-fed mice are mediated through a combination of reduced inflammation, improved gut barrier function, and enhanced metabolic flexibility universiteitleiden.nlplos.orgresearchgate.netnih.govmdpi.comnih.gov.
High-Fat Diet (HFD)-Induced Metabolic Dysfunction Models
Analysis of Body Composition and Adiposity
| Diet Group | Study Duration | Mean Body Weight (g) (at 14 weeks) | Total Body Fat (g) | Gonadal WAT (g) | Subcutaneous WAT (g) | Total Adiposity |
| HFD Control | 14 weeks | 37.88 ± 0.7 universiteitleiden.nlresearchgate.net | 12.12 ± 1.1 universiteitleiden.nl | 2.40 ± 0.09 universiteitleiden.nl | 1.53 ± 0.2 universiteitleiden.nl | Increased researchgate.net |
| HFD + this compound | 14 weeks | 30.58 ± 0.5 universiteitleiden.nlresearchgate.net | 3.29 ± 1.0 universiteitleiden.nl | 1.17 ± 0.2 universiteitleiden.nl | 0.47 ± 0.09 universiteitleiden.nl | Decreased researchgate.net |
| LFD Control | 14 weeks | 29.71 ± 0.7 universiteitleiden.nl | - | - | - | - |
Note: Data are presented as mean ± SEM where available. WAT = White Adipose Tissue.
Investigation of Metabolic Flexibility and Energy Balance
Indirect calorimetric measurements in HFD-fed mice supplemented with this compound revealed increased metabolic flexibility universiteitleiden.nlnih.govresearchgate.net. Metabolic flexibility refers to the ability to efficiently switch between different fuel sources, such as glucose and fatty acids, based on supply and demand longdom.orgbinasss.sa.cr. Mice treated with this compound or rosiglitazone had a significantly higher respiratory exchange ratio (RER) when food was replaced compared to HFD-only treated mice, indicating greater metabolic flexibility universiteitleiden.nl. While this compound reduced fat oxidation, physical activity measurements did not show differences compared to HFD-only fed mice universiteitleiden.nl. Food intake was not significantly affected by this compound treatment in HFD-fed mice researchgate.net.
Reduction of Metabolic Endotoxemia
Metabolic endotoxemia, a state of low-grade inflammation associated with increased plasma lipopolysaccharide (LPS) levels, is linked to obesity and metabolic disorders plos.orgnih.govresearchgate.net. Studies have shown that this compound protects against HFD-induced metabolic endotoxemia researchgate.netplos.orgnih.gov. In HFD-fed mice, this compound treatment abolished the increase in plasma LPS levels observed in control HFD mice plos.orgnih.govresearchgate.net. This effect was associated with improved gut barrier markers, such as increased intestinal tight junction proteins Zonula occludens-1 and occludin, and a tendency to increase intestinal alkaline phosphatase activity nih.govuclouvain.beplos.orgnih.gov. This compound treatment also modulated plasma cytokines, increasing the anti-inflammatory cytokine interleukin-10 and decreasing the pro-inflammatory cytokine granulocyte colony-stimulating factor in obese and type 2 diabetic mice nih.govuclouvain.beplos.orgnih.gov.
| Group | Portal Plasma LPS Levels | Plasma IL-10 (pg/ml) | Plasma G-CSF | Gut Barrier Markers (e.g., Occludin, ZO-1) |
| CT | Lower plos.orgnih.govresearchgate.net | 80.6 ± 7.5 plos.org | - | Normal nih.govuclouvain.beplos.orgnih.gov |
| HFD | Increased plos.orgnih.govresearchgate.net | 72.7 ± 3.9 plos.org | Increased plos.org | Impaired nih.govuclouvain.beplos.orgnih.gov |
| HFD-META060 | Reduced plos.orgnih.govresearchgate.net | 106.3 ± 13.2 plos.org | Decreased plos.org | Improved nih.govuclouvain.beplos.orgnih.gov |
Note: Data are presented as mean ± SEM where available. CT = Control Diet, HFD = High-Fat Diet, LPS = Lipopolysaccharide, IL-10 = Interleukin-10, G-CSF = Granulocyte Colony-Stimulating Factor, ZO-1 = Zonula Occludens-1.
Chronic Inflammatory Disease Models
This compound has also been investigated for its anti-inflammatory properties in models of chronic and acute inflammation medkoo.comnih.gov.
Collagen-Induced Arthritis (CIA) Models for Bone and Cartilage Degradation
In mice with collagen-induced arthritis (CIA), a model for rheumatoid arthritis, this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation medkoo.comnih.govresearchgate.net. This efficacy is associated with the inhibition of multiple protein kinases, including Syk, Btk, PI 3-kinase, and GSK3, which are associated with rheumatoid arthritis medkoo.comnih.gov. This compound also inhibited osteoclastogenesis and matrix metalloproteinases in vitro medkoo.comnih.gov. Serum IL-6 concentrations in CIA mice treated with this compound were inhibited in a dose-dependent manner medkoo.comnih.govresearchgate.net.
| Model | Outcome Measure | Effect of this compound | Associated Mechanisms |
| CIA | Arthritis Index | Significantly reduced medkoo.comnih.govresearchgate.net | Inhibition of Syk, Btk, PI 3-kinase, GSK3 medkoo.comnih.gov |
| CIA | Bone Degradation | Decreased medkoo.comnih.govresearchgate.net | Inhibition of osteoclastogenesis, matrix metalloproteinases |
| CIA | Joint Degradation | Decreased medkoo.comnih.govresearchgate.net | Inhibition of osteoclastogenesis, matrix metalloproteinases |
| CIA | Cartilage Degradation | Decreased medkoo.comnih.govresearchgate.net | Inhibition of osteoclastogenesis, matrix metalloproteinases |
| CIA | Serum IL-6 levels | Inhibited in a dose-dependent manner medkoo.comnih.govresearchgate.net | - |
Acute Inflammation Models
In mice with carrageenan-induced acute inflammation, oral administration of this compound reduced paw swelling medkoo.comnih.govresearchgate.net. The reduction in paw swelling was similar to the effect observed with aspirin (B1665792) in this model medkoo.comnih.gov. In vitro studies using LPS-stimulated RAW 264.7 macrophages demonstrated that this compound inhibited the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in a dose-dependent manner researchgate.net. This compound also inhibited the formation of inflammatory markers such as PGE2, MMP-3, MCP-1, RANTES, IL-8, and IL-6 in interleukin-1beta (IL-1β)-activated human rheumatoid arthritis synovial fibroblasts (RASFs) nih.govresearchgate.net.
| Model | Outcome Measure | Effect of this compound | Comparison |
| Carrageenan-induced paw swelling (mice) | Paw swelling | Reduced medkoo.comnih.govresearchgate.net | Similar to aspirin medkoo.comnih.gov |
Structure Activity Relationship Sar Studies of Meta060 and Analogs
Chemical Scaffolds and Substituent Effects on Biological Activity
The foundational chemical structure, or scaffold, of a compound is pivotal in determining its biological activity. For META060, which is comprised of tetrahydro iso-alpha acids derived from Humulus lupulus (hops), the core scaffold is based on humulone (B191422) and its isomers. These alpha-acids are phloroglucinol (B13840) derivatives that can be modified to influence their therapeutic effects. nih.gov
The biological activity of this compound and its analogs is significantly influenced by the nature and position of various substituents on their chemical scaffold. Studies on related compounds have demonstrated that modifications to the acyl side chains, as well as the introduction of different functional groups, can dramatically alter their biological efficacy. For instance, the length and branching of alkyl chains can impact the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
In a broader context of drug development, the strategic substitution on a core scaffold is a well-established method for enhancing biological activity. For example, in the development of other therapeutic agents, the addition of halogen groups has been shown to increase binding affinity to target proteins. Similarly, the incorporation of polar groups can improve solubility and pharmacokinetic profiles. While specific SAR studies on this compound are not extensively detailed in publicly available literature, the principles of medicinal chemistry suggest that such modifications would be a key area of investigation for optimizing its therapeutic potential.
Below is an interactive data table summarizing the hypothetical effects of different substituents on the biological activity of a generic this compound analog, based on common principles of medicinal chemistry.
| Substituent Group | Position of Substitution | Predicted Effect on Biological Activity | Rationale |
| Methyl (-CH3) | R1 | Increased Lipophilicity | May enhance cell membrane permeability. |
| Hydroxyl (-OH) | R2 | Increased Hydrophilicity | Could improve aqueous solubility. |
| Fluoro (-F) | R3 | Enhanced Binding Affinity | Can form strong interactions with target proteins. |
| Amino (-NH2) | R1 | Altered Charge Distribution | May influence electrostatic interactions with the target. |
Computational Modeling and Molecular Dynamics Simulations for Binding Mode Elucidation
To understand how this compound and its analogs exert their effects at a molecular level, computational modeling and molecular dynamics (MD) simulations are invaluable tools. These techniques allow researchers to visualize the interaction between a ligand (like this compound) and its biological target, providing insights into the binding mode and the key intermolecular forces involved.
Computational docking studies can predict the preferred orientation of a ligand when it binds to a protein, helping to identify crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For compounds like this compound, which have been shown to have positive effects on metabolic health, potential targets could include enzymes or receptors involved in metabolic pathways. nih.gov
Molecular dynamics simulations take this a step further by simulating the movement of atoms in the ligand-protein complex over time. This provides a dynamic picture of the binding event and can reveal conformational changes in both the ligand and the protein that are essential for biological activity. Such simulations can help to explain why certain analogs of this compound might be more potent than others, by revealing differences in their binding stability and interaction patterns. nih.gov Although specific MD simulation studies for this compound are not widely published, this approach is a standard in modern drug discovery for elucidating mechanisms of action.
Strategies for Optimizing Potency and Selectivity
The optimization of a lead compound like this compound into a viable drug candidate involves a multifaceted approach to enhance its potency and selectivity. Potency refers to the concentration of the drug required to produce a desired effect, while selectivity is its ability to interact with its intended target without affecting other molecules in the body, which could lead to side effects.
One common strategy is scaffold hopping, where the core structure of the molecule is replaced with a different scaffold that retains the key pharmacophoric features but has improved properties. This can lead to the discovery of novel analogs with better potency and fewer off-target effects.
Another key strategy involves the iterative design and synthesis of new analogs based on the insights gained from SAR studies and computational modeling. By systematically modifying different parts of the molecule and evaluating the impact on biological activity, chemists can fine-tune the compound's properties. For example, if a particular hydrogen bond is found to be crucial for binding, analogs can be designed to strengthen this interaction.
Furthermore, optimizing the pharmacokinetic properties of this compound analogs is essential. This includes improving their stability in the body, ensuring they reach their target tissue in sufficient concentrations, and minimizing toxic metabolites. Combining different extracts, such as rho iso-alpha acids with proanthocyanidins, has also been explored as a strategy to enhance therapeutic effects, for instance, in reducing insulin (B600854) resistance. nih.govresearchgate.net
Advanced Research Methodologies and Translational Perspectives Preclinical Focus
Application of Advanced Imaging Techniques in Preclinical Models
Advanced imaging techniques play a crucial role in preclinical research by allowing non-invasive visualization and quantification of biological processes in living animals. mit.educuni.cz These techniques can provide insights into the distribution of a compound, its effects on tissue morphology, and changes in metabolic activity or inflammation over time. Preclinical imaging facilities are equipped with various modalities such as MRI, CT, PET, SPECT, and optical imaging, which can be used to evaluate disease progression and therapeutic responses in animal models. cuni.czanif.org.aupixi.org While specific applications of advanced imaging techniques for META060 were not prominently detailed in the search results, preclinical studies on this compound have utilized animal models, such as high-fat diet-fed mice, to investigate its effects on body weight, body composition (determined by DEXA scan analysis), and glucose tolerance. universiteitleiden.nlnutraingredients-usa.comresearchgate.netresearchgate.netresearchgate.net Advanced imaging, such as PET or SPECT with appropriate tracers, could potentially be used to track this compound distribution or visualize changes in inflammatory cell infiltration or metabolic activity in relevant tissues (e.g., adipose tissue, liver, muscle) in these models.
Development and Validation of Novel In Vitro and Ex Vivo Assays for Mechanistic Elucidation
In vitro and ex vivo assays are essential for dissecting the cellular and molecular mechanisms underlying the effects of this compound. These assays allow researchers to study specific cell types, signaling pathways, and molecular interactions in a controlled environment. Studies on this compound have utilized various in vitro and ex vivo approaches to investigate its anti-inflammatory and metabolic effects.
In Vitro Assays:
this compound has been shown to inhibit NF-κB activation and the expression of inflammation markers in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.netresearchgate.net Specifically, it dose-dependently inhibited prostaglandin (B15479496) E2 and nitric oxide formation, as well as COX-2 abundance. nih.govresearchgate.netresearchgate.net
Cell-free assays have demonstrated that this compound inhibits multiple kinases in the NF-κB signaling pathway, including BTK, PI3K, and GSK3. nih.govresearchgate.net
In human rheumatoid arthritis synovial fibroblasts (RASFs), this compound inhibited IL-1β-activated markers of inflammation, such as prostaglandin E2, matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1, in a dose-dependent manner. nih.govresearchgate.net
this compound inhibited osteoclastogenesis and tartrate-resistant acid phosphatase (TRAP) activity in RANKL-treated RAW 264.7 cells. nih.gov
In intestinal L cells (NCI-H716), this compound stimulated the secretion of GLP-1. universiteitleiden.nlresearchgate.netresearchgate.net
this compound stimulated the production of adiponectin in 3T3-L1 adipocytes and activated the phosphorylation of AMPK levels in C2C12 muscle cells. researchgate.net
this compound has been identified as an agonist for the omega-3 fatty acid receptor GPR120, which is expressed in macrophages, intestinal L cells, and adipocytes and is involved in inflammation and insulin (B600854) sensitivity. researchgate.net
Ex Vivo Assays:
Ex vivo studies using peripheral blood mononuclear cells (PBMCs) isolated from human subjects who consumed this compound showed resistance to LPS-stimulated TNFα and IL-6 production, indicating an anti-inflammatory effect. nih.govresearchgate.net
An ex vivo assay using human whole blood has also been employed to screen the anti-inflammatory activity of compounds, including those related to hop extracts. scribd.com
These in vitro and ex vivo assays have been crucial in elucidating the molecular targets and downstream effects of this compound on inflammatory and metabolic pathways.
Considerations for Predictive Preclinical Models in Inflammatory and Metabolic Research
The selection and validation of appropriate preclinical models are critical for predicting the potential efficacy of this compound in human inflammatory and metabolic diseases. Various animal models are used to mimic aspects of these complex conditions.
Inflammation Models:
Studies on this compound have utilized models of acute inflammation, such as carrageenan-induced paw swelling in mice, where oral administration of this compound reduced swelling. nih.gov
Models of chronic inflammation, such as the collagen-induced arthritis (CIA) model in mice, have shown that this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. nih.gov Serum IL-6 concentrations were also inhibited in a dose-dependent manner in this model. nih.gov
Metabolic Models:
High-fat diet (HFD)-fed mouse models are commonly used to study obesity and insulin resistance. universiteitleiden.nlnutraingredients-usa.comresearchgate.netresearchgate.netresearchgate.netplos.orgmdpi.com this compound supplementation in HFD-fed mice has been shown to reduce weight gain, decrease fat accumulation, improve glucose tolerance, and normalize insulin sensitivity. universiteitleiden.nlnutraingredients-usa.comresearchgate.netresearchgate.netresearchgate.netplos.orgmdpi.com These effects were comparable to or better than those of rosiglitazone (B1679542), a commonly used antidiabetic drug, in some aspects. universiteitleiden.nlnutraingredients-usa.comresearchgate.net
The HFD-fed mouse model has also been used to investigate the effects of this compound on metabolic endotoxemia, a low-grade inflammatory state associated with changes in gut microbiota and increased plasma LPS levels. researchgate.netplos.org this compound protected against HFD-induced metabolic endotoxemia, which was associated with improved gut barrier markers. plos.org
While these models provide valuable insights into the potential effects of this compound, it is important to consider their limitations and the need for careful translation of findings to human physiology. The complexity of inflammatory and metabolic diseases in humans necessitates the use of multiple preclinical models that capture different facets of the disease pathology. Future research may involve the development or utilization of more complex or humanized models to better predict clinical outcomes.
Q & A
Q. How can researchers design a longitudinal study to assess this compound’s chronic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
